molecular formula C18H21N3O2 B2934093 6-Methyl-2-({1-[2-(2-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2309538-86-9

6-Methyl-2-({1-[2-(2-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2934093
CAS No.: 2309538-86-9
M. Wt: 311.385
InChI Key: JISQYLOOFGNYOR-UHFFFAOYSA-N
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Description

6-Methyl-2-({1-[2-(2-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-({1-[2-(2-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the azetidine ring and subsequent functionalization. One common approach is the condensation of 2-(2-methylphenyl)acetic acid with azetidine-3-carboxylic acid, followed by cyclization to form the pyridazinone ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-({1-[2-(2-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-Methyl-2-({1-[2-(2-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-({1-[2-(2-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(2-methylphenyl)-2,3-dihydropyridazin-3-one
  • 6-Methyl-2-(2-methylphenyl)-2,3-dihydropyridazin-3-one

Uniqueness

6-Methyl-2-({1-[2-(2-methylphenyl)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-methyl-2-[[1-[2-(2-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13-5-3-4-6-16(13)9-18(23)20-10-15(11-20)12-21-17(22)8-7-14(2)19-21/h3-8,15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISQYLOOFGNYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)CC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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